molecular formula C17H27NO2 B10770540 (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol CAS No. 72795-20-1

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Cat. No.: B10770540
CAS No.: 72795-20-1
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI 118551, also known as 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol, is a selective beta-2 adrenergic receptor antagonist. It was developed by Imperial Chemical Industries, which was later acquired by AkzoNobel. This compound is known for its high selectivity towards the beta-2 adrenergic receptor, binding with at least 100 times greater affinity than the beta-1 or beta-3 adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 118551 involves several steps, starting with the preparation of the indanone derivative. The key steps include:

Industrial Production Methods

Industrial production of ICI 118551 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

ICI 118551 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

ICI 118551 has been widely used in scientific research due to its high selectivity for the beta-2 adrenergic receptor. Some of its applications include:

    Chemistry: Used as a tool to study the structure and function of beta-2 adrenergic receptors.

    Biology: Employed in studies to understand the role of beta-2 adrenergic receptors in various biological processes.

    Medicine: Used in pre-clinical studies to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists.

    Industry: Utilized in the development of new drugs targeting the beta-2 adrenergic receptor

Mechanism of Action

ICI 118551 exerts its effects by selectively binding to the beta-2 adrenergic receptor, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in the activation of the receptor and subsequent downstream signaling pathways. The compound’s high selectivity for the beta-2 adrenergic receptor makes it a valuable tool for studying the specific functions of this receptor subtype .

Comparison with Similar Compounds

ICI 118551 is unique in its high selectivity for the beta-2 adrenergic receptor compared to other beta-adrenergic receptor antagonists. Similar compounds include:

The uniqueness of ICI 118551 lies in its ability to selectively block the beta-2 adrenergic receptor with minimal effects on the beta-1 and beta-3 adrenergic receptors, making it a valuable tool for research purposes .

Properties

IUPAC Name

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIDUCMKNJIJTO-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401118341
Record name 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72795-20-1, 72795-19-8
Record name 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72795-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3S)-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72795-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (R*,S*)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401118341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.